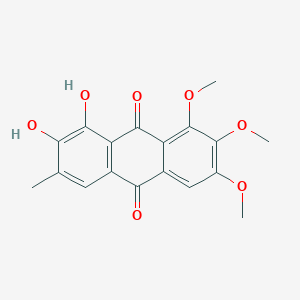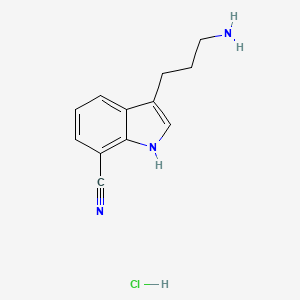![molecular formula C34H26N6NaO6S2- B13141626 disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)
disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate typically involves a multi-step process:
Diazotization: The starting material, 1-amino-4-sulfonato-2-naphthyl, undergoes diazotization by reacting with sodium nitrite (NaNO2) in an acidic medium (usually hydrochloric acid, HCl) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-amino-3-((E)-{4’-[(E)-(3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate in an alkaline medium to form the azo dye.
Neutralization and Isolation: The reaction mixture is neutralized, and the product is isolated by filtration, followed by washing and drying.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, improving efficiency and scalability.
Automated Control Systems: These systems monitor and adjust reaction parameters in real-time to maintain optimal conditions.
Purification Techniques: Techniques such as crystallization, filtration, and drying are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding aromatic amines.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic substitution reactions on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium dithionite (Na2S2O4) in an aqueous medium.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.
Major Products
Oxidation: Aromatic amines and sulfonated aromatic compounds.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its stability and vibrant color.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets and pathways involved include:
Interaction with Proteins: The compound can bind to proteins, altering their structure and function.
Cellular Uptake: It can be taken up by cells and localize in specific organelles, affecting cellular processes.
Redox Reactions: The azo group can participate in redox reactions, generating reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate is unique due to its specific structure and properties. Similar compounds include:
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate: Similar in structure but with different substituents on the aromatic rings.
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate: Differ in the position of the azo group or the nature of the substituents.
These similar compounds may have different chemical and physical properties, affecting their applications and reactivity.
Propiedades
Fórmula molecular |
C34H26N6NaO6S2- |
|---|---|
Peso molecular |
701.7 g/mol |
Nombre IUPAC |
sodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C34H28N6O6S2.Na/c1-19-15-21(11-13-27(19)37-39-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)35)22-12-14-28(20(2)16-22)38-40-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)36;/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46);/q;+1/p-2 |
Clave InChI |
LZHWIDLBJGILAA-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)
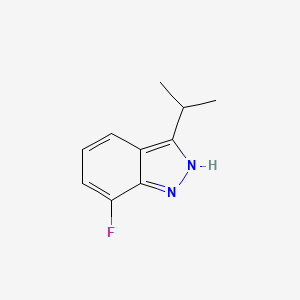
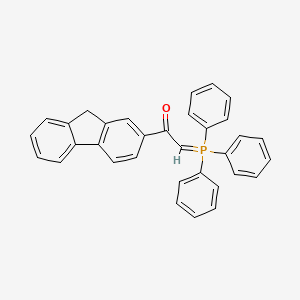
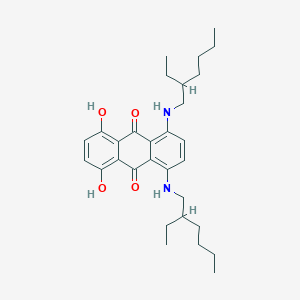

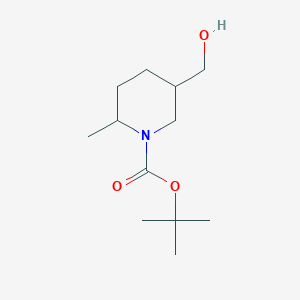

![9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-](/img/structure/B13141595.png)
![(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)
![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
